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Compound of Interest

Compound Name: Benzofuran-3-carbaldehyde

Cat. No.: B161172

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the key organic compound, benzofuran-3-carbaldehyde. This document is intended to serve
as a valuable resource for researchers, scientists, and professionals involved in drug
development and organic synthesis, offering detailed spectroscopic information and the
methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzofuran-3-carbaldehyde,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

'H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Aldehyde proton (-
9.79 s 1H yeep (
CHO)
7.67 d 1H Aromatic proton
7.52 d 1H Aromatic proton
7.51 S 1H Furan ring proton
7.42-7.46 m 1H Aromatic proton
7.24-7.28 m 1H Aromatic proton
s = singlet, d = doublet, m = multiplet
3C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCls)
Chemical Shift (8) ppm Assighment
179.8 Aldehyde Carbonyl (C=0)
156.3 Aromatic Carbon
152.7 Aromatic Carbon
129.3 Aromatic Carbon
126.7 Aromatic Carbon
124.2 Aromatic Carbon
123.7 Aromatic Carbon
117.9 Aromatic Carbon
112.7 Aromatic Carbon
Infrared (IR) Spectroscopic Data
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The following are the characteristic infrared absorption bands anticipated for benzofuran-3-
carbaldehyde based on its functional groups.

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretch

) Aldehyde C-H Stretch (Fermi
~2850, ~2750 Medium, Weak

resonance doublet)

~1700-1680 Strong Aldehyde C=0 Stretch
~1600, ~1450 Medium-Weak Aromatic C=C Stretch
~1200 Strong C-O-C Stretch (furan ring)

Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI) High-Resolution Mass Spectrometry (HRMS): M*
calculated for CoHeO2: 146.03678, found: 146.03701.[1]

miz Relative Intensity (%) Assighment

146 100 [M]* (Molecular lon)
145 87.96 [M-H]*

118 15.48 [M-COJ*

147 19.73 [M+1]*

148 1.53 [M+2]*

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of
benzofuran-3-carbaldehyde.

Synthesis of Benzofuran-3-carbaldehyde
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A mixture of benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (150 g, 2.05 mol) is
treated with phosphorus oxychloride (132 g, 0.86 mol) in small portions with slight warming.
The mixture is then heated at 100°C for 10 hours. After cooling to room temperature, an
additional portion of dimethylformamide (50 g, 0.68 mol) and phosphorus oxychloride (40 g,
0.26 mol) is added, and the mixture is heated for another 10 hours. The cooled reaction mixture
is neutralized to a pH of 6 with a saturated aqueous solution of sodium acetate. The organic
products are extracted with diethyl ether (3 x 100 mL). The combined organic layers are
washed with a saturated agueous solution of potassium bicarbonate (3 x 50 mL) and water
(100 mL), and subsequently dried over anhydrous magnesium sulfate. The solvent is removed
under reduced pressure, and the residue is purified by vacuum distillation to yield benzofuran-
3-carbaldehyde.[1]

NMR Spectroscopy

A sample of benzofuran-3-carbaldehyde is dissolved in deuterated chloroform (CDCIs). The
1H and 3C NMR spectra are recorded on a standard NMR spectrometer. For *H NMR, chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard. For 3C NMR, the solvent peak is used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of benzofuran-3-carbaldehyde is obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A thin film of the neat compound is prepared between two
potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm™—1.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, and the resulting fragments are analyzed.
For high-resolution mass spectrometry (HRMS), a suitable high-resolution instrument is used to
determine the exact mass of the molecular ion.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like benzofuran-3-carbaldehyde.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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